

Application Notes: Using 5(6)-ROX SE for Amine-Modified DNA Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5(6)-ROX

Cat. No.: B8069391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine, succinimidyl ester (**5(6)-ROX SE**) is an amine-reactive fluorescent dye widely utilized for covalently labeling biomolecules containing primary amino groups.[1][2] This application note provides a detailed protocol for the labeling of amine-modified DNA oligonucleotides with **5(6)-ROX SE**. The succinimidyl ester (SE) moiety of **5(6)-ROX** reacts with the primary amine group introduced onto the DNA, forming a stable amide bond. This method is a robust and common strategy for producing fluorescently labeled DNA probes for various molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.[1][3][4]

5(6)-ROX SE Properties

5(6)-ROX SE is a mixture of two isomers, the 5- and 6-carboxyrhodamine. It is a purple, solid substance soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Proper storage at -20°C and protection from light are crucial to prevent degradation.[2][5]

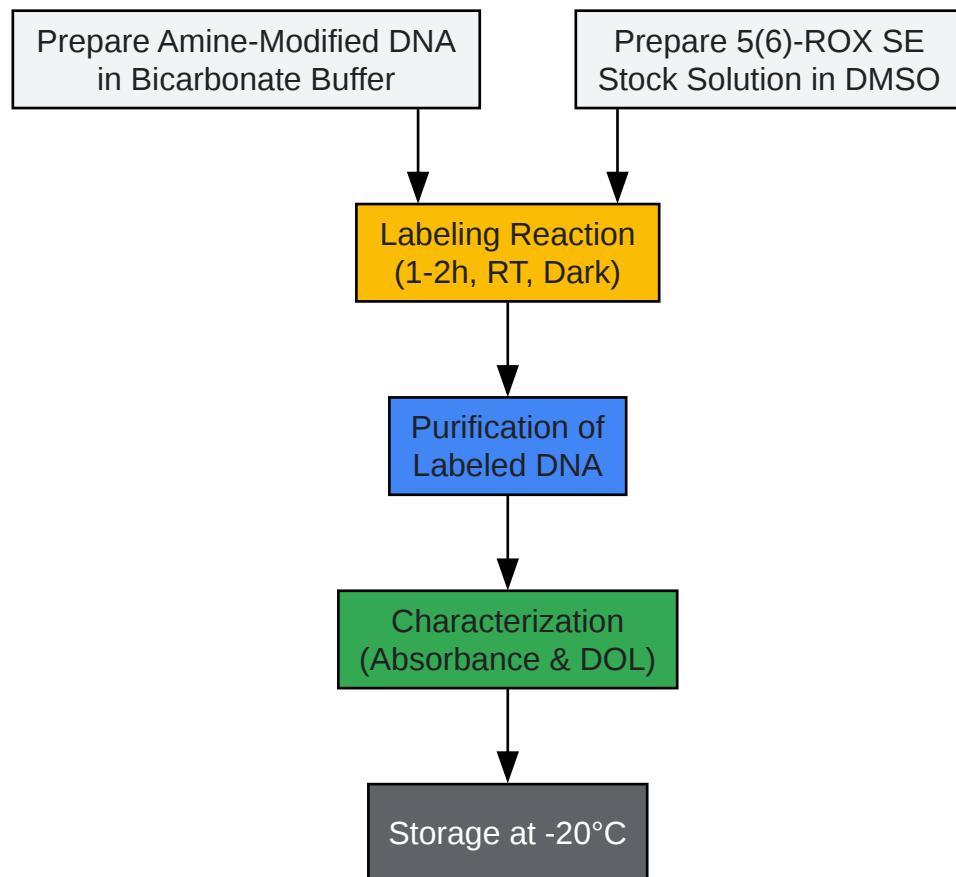
Table 1: Quantitative Data for **5(6)-ROX SE**

Property	Value	References
Molecular Weight	631.67 g/mol	[6]
Excitation Wavelength (λ_{ex})	~575-588 nm	[2][3][4]
Emission Wavelength (λ_{em})	~599-608 nm	[2][3]
Solubility	DMSO, DMF	[2][6]

Experimental Protocols

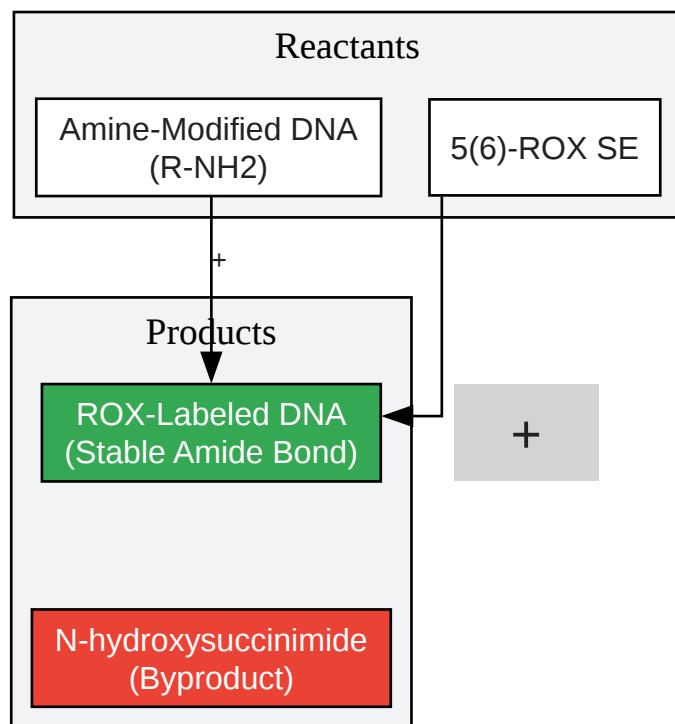
Materials

- Amine-modified DNA oligonucleotide
- **5(6)-ROX SE**
- Anhydrous DMSO or DMF
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)
- Nuclease-free water
- Purification column (e.g., desalting spin column or HPLC)
- Spectrophotometer or fluorometer


Protocol for DNA Labeling

This protocol is optimized for labeling 100 μg of an amine-modified oligonucleotide.

- Preparation of **5(6)-ROX SE** Stock Solution:
 - Allow the vial of **5(6)-ROX SE** to equilibrate to room temperature before opening.
 - Dissolve 1 mg of **5(6)-ROX SE** in 100 μL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7] This solution should be prepared fresh and protected from light.
- Preparation of Amine-Modified DNA:


- Dissolve the amine-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the DNA for reaction with the dye.[7]
- Labeling Reaction:
 - In a microcentrifuge tube, combine the amine-modified DNA solution with the **5(6)-ROX** SE stock solution. A molar excess of the dye is required to ensure efficient labeling. A starting point is a 5-10 fold molar excess of dye to DNA.
 - Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.[7]
- Purification of Labeled DNA:
 - Following incubation, the unreacted, free **5(6)-ROX** SE must be removed from the labeled DNA. This is crucial to prevent background fluorescence.
 - Purification can be achieved using a desalting spin column, ethanol precipitation, or reverse-phase HPLC. The choice of method will depend on the length of the oligonucleotide and the required purity.
- Characterization of Labeled DNA:
 - The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for DNA) and at the excitation maximum of ROX (~585 nm).
 - The degree of labeling (DOL) can be calculated using the following formula: $DOL = (A_{max\ of\ dye} \times \epsilon_{DNA}) / (A_{260\ of\ DNA} \times \epsilon_{dye})$ where A_{max} is the absorbance at the maximum wavelength, and ϵ is the molar extinction coefficient.
- Storage:
 - Store the purified, labeled DNA at -20°C in a light-protected tube.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling amine-modified DNA with **5(6)-ROX SE**.

[Click to download full resolution via product page](#)

Caption: Reaction of **5(6)-ROX SE** with an amine-modified DNA molecule.

Troubleshooting

Table 2: Troubleshooting Guide for **5(6)-ROX SE** DNA Labeling

Problem	Possible Cause	Solution
Low Labeling Efficiency	Inactive 5(6)-ROX SE due to hydrolysis.	Prepare fresh dye stock solution in anhydrous DMSO or DMF. Avoid moisture.
Suboptimal pH of the reaction buffer.	Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0 for efficient reaction with the primary amine.	
Presence of primary amines in the buffer (e.g., Tris).	Use a buffer free of primary amines.	
Insufficient molar excess of the dye.	Increase the molar ratio of 5(6)-ROX SE to DNA.	
High Background Fluorescence	Incomplete removal of unreacted dye.	Optimize the purification step. Use a longer desalting column, repeat ethanol precipitation, or use HPLC for higher purity.
Abnormal Fluorescence Signal	Degradation of the ROX dye.	Protect the dye, stock solutions, and labeled DNA from light to prevent photobleaching. Store at -20°C.
Bubbles in the sample during measurement.	Centrifuge the sample briefly before taking absorbance or fluorescence readings. [8]	
Precipitation of DNA or Dye	Low solubility of the labeled oligonucleotide.	If precipitation occurs, consider using a water-soluble version of the dye if available or adjust buffer conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abpbio.com [abpbio.com]
- 2. 5(6) Carboxy-X-rhodamine succinimidyl ester / 5(6) ROX SE [genaxxon.com]
- 3. ROX N Oligo Modifications from Gene Link [genelink.com]
- 4. abpbio.com [abpbio.com]
- 5. biotium.com [biotium.com]
- 6. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 7. youdobio.com [youdobio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Using 5(6)-ROX SE for Amine-Modified DNA Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8069391#using-5-6-rox-se-for-amine-modified-dna-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com